3-[(Benzylsulfanyl)methyl]-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-chlorophenyl ether is a complex organic compound that belongs to the class of triazolo-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-chlorophenyl ether typically involves multiple steps One common method includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones to form the triazolo-thiadiazole core
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-chlorophenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the 2-chlorophenyl ether can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-chlorophenyl ether is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-chlorophenyl ether is investigated for its potential to treat various diseases. Its unique mechanism of action and ability to target specific molecular pathways make it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in catalysis, material science, and nanotechnology.
Mechanism of Action
The mechanism of action of {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-chlorophenyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Triazolo-thiadiazole Derivatives: Compounds with similar triazolo-thiadiazole cores but different substituents.
Benzylsulfanyl Compounds: Compounds containing the benzylsulfanyl group but different core structures.
Chlorophenyl Ethers: Compounds with the 2-chlorophenyl ether moiety but different core structures.
Uniqueness
What sets {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-chlorophenyl ether apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H15ClN4OS2 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15ClN4OS2/c19-14-8-4-5-9-15(14)24-10-17-22-23-16(20-21-18(23)26-17)12-25-11-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI Key |
JCFZMSRLIXWORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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